N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine
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Overview
Description
N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine is a compound that features both an indole and a triazole moiety Indole derivatives are known for their wide range of biological activities, while triazoles are often used in medicinal chemistry due to their stability and ability to form hydrogen bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine typically involves the formation of the indole and triazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The triazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles.
Reduction: The triazole ring can be reduced under certain conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the triazole ring can form hydrogen bonds with biological molecules. These interactions can lead to changes in the activity of the target molecules, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine
- N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-4-amine
- N-[(1-ethyl-1H-indol-3-yl)methyl]-3-ethyl-1H-1,2,4-triazol-5-amine
Uniqueness
N-[(1-ethyl-1H-indol-3-yl)methyl]-3-methyl-1H-1,2,4-triazol-5-amine is unique due to its specific combination of indole and triazole moieties, which confer distinct chemical and biological properties. This combination allows it to interact with a wide range of biological targets and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C14H17N5 |
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Molecular Weight |
255.32 g/mol |
IUPAC Name |
N-[(1-ethylindol-3-yl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C14H17N5/c1-3-19-9-11(12-6-4-5-7-13(12)19)8-15-14-16-10(2)17-18-14/h4-7,9H,3,8H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
CGANICBYIRIJAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CNC3=NNC(=N3)C |
Origin of Product |
United States |
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